molecular formula C23H28N6O B6102874 6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6102874
M. Wt: 404.5 g/mol
InChI Key: LDPNYRWPUFUJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo-pyridazine core fused with a piperidine moiety modified by an azepane-carbonyl group. Its molecular complexity and structural motifs make it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation. The azepane-carbonyl substituent enhances lipophilicity and binding affinity, distinguishing it from simpler triazolo-pyridazine derivatives .

Properties

IUPAC Name

azepan-1-yl-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c30-23(28-14-6-1-2-7-15-28)19-12-16-27(17-13-19)21-11-10-20-24-25-22(29(20)26-21)18-8-4-3-5-9-18/h3-5,8-11,19H,1-2,6-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPNYRWPUFUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Azepane Group: The azepane moiety is incorporated via amide bond formation, typically using azepan-1-ylcarbonyl chloride and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine and azepane moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolopyridazine core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with various functional groups attached to the core structure.

Scientific Research Applications

6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Core Structure Analogues

The triazolo[4,3-b]pyridazine core is shared among many derivatives, but substituent variations dictate pharmacological profiles:

Compound Name Key Substituents Biological Target/Activity Reference
Target Compound 4-(Azepan-1-ylcarbonyl)piperidin-1-yl Undisclosed (structural focus)
6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Chloro at C6 Intermediate for further synthesis
TPA023 2-Fluorophenyl, triazolylmethoxy GABAA receptor (α2/α3-selective agonist)
AZD3514 Trifluoromethyl, ethoxy-piperazine Androgen receptor (AR) antagonist
Compound 18 (PDE4 inhibitor) 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4 isoform inhibition (IC50 < 1 nM)

Key Observations :

  • Chloro derivatives (e.g., 6-chloro-3-phenyltriazolo[4,3-b]pyridazine) are often intermediates, lacking intrinsic bioactivity but enabling downstream functionalization .
  • TPA023 and AZD3514 demonstrate how fluorinated aryl groups enhance receptor selectivity (GABAA) or AR antagonism .
  • The azepane-carbonyl group in the target compound may mimic cyclic amine substituents in PDE4 inhibitors (e.g., Compound 18) but with distinct steric and electronic properties .

Piperazine/Piperidine-Modified Analogues

Piperazine and piperidine rings are common in triazolo-pyridazine derivatives, influencing solubility and target engagement:

Compound Name Piperazine/Piperidine Modification Biological Activity Reference
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)triazolo[4,3-b]pyridazine 4-Fluorophenylpiperazine Undisclosed (enhanced metabolic stability)
6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)triazolo[4,3-b]pyridazine Sulfonylpiperazine Enzyme inhibition (e.g., kinases)
Ethyl 4-(3-phenyltriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate Ethoxycarbonylpiperazine Multitarget interactions

Key Observations :

  • Ethoxycarbonylpiperazine derivatives (e.g., ) exhibit broader target promiscuity, whereas the target compound’s azepane may confer specificity for helical receptors or transporters.

Functional Group Variations

Substituents on the triazolo-pyridazine core critically modulate bioactivity:

Compound Name Functional Group Impact on Properties Reference
3-[6-(Piperidin-1-yl)triazolo[4,3-b]pyridazin-3-yl]propanoic acid Propanoic acid Enhanced solubility, kinase inhibition
1-(3-Phenyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid Carboxylic acid Chelation potential, metalloenzyme targeting
6-Hydrazinyl-3-aryl-triazolo[4,3-b]pyridazine Hydrazine Reactive intermediate for conjugates

Key Observations :

  • Carboxylic acid groups (e.g., ) enhance water solubility and metal-binding capacity, unlike the target compound’s lipophilic azepane.
  • Hydrazine derivatives (e.g., ) are versatile intermediates but require stabilization for therapeutic use.

Research Findings and Mechanistic Insights

Target Engagement and Selectivity

  • PDE4 Inhibitors: Compound 18 (triazolo-pyridazine) achieves sub-nanomolar IC50 against PDE4A/B/C/D isoforms via catechol diether interactions . The target compound’s azepane may occupy similar hydrophobic pockets but lacks the dimethoxyphenyl moiety critical for PDE4 binding.
  • GABAA Receptor Modulators: TPA023’s 2-fluorophenyl group is essential for α2/α3 subtype selectivity . The target compound’s phenyl group may favor non-GABA targets like kinases or GPCRs.

Pharmacokinetic Considerations

  • AZD3514 ’s trifluoromethyl and ethoxy groups enhance blood-brain barrier penetration for AR inhibition . The azepane group in the target compound may similarly improve CNS bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.